(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate
Description
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate features a hybrid structure combining a benzotriazinone moiety and a biphenyl carboxylate ester. The benzotriazinone group (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is a heterocyclic system known for its role in pharmaceuticals and agrochemicals, while the biphenyl carboxylate ester ([1,1'-biphenyl]-4-carboxylate) contributes aromaticity and structural rigidity.
Structural characterization of such compounds often employs X-ray crystallography, as demonstrated in studies of related bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes . Quantum chemical calculations (e.g., DFT) further validate molecular geometry . The synthesis of analogous biphenyl esters typically involves carbodiimide-mediated coupling and silyl deprotection , which may apply to the target compound.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20-18-8-4-5-9-19(18)22-23-24(20)14-27-21(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGPCVQNOZTDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl carboxylate moiety is then introduced via esterification reactions, often using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Biphenyl Carboxylate Derivatives
- Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate Structure: Biphenyl core with a hydroxyl substituent and ethyl ester. Key Features: Lacks the benzotriazinone group but shares the biphenyl carboxylate backbone. Applications: Intermediate in synthesizing estrone sulfatase inhibitors, highlighting the biphenyl moiety’s utility in medicinal chemistry .
- Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate Structure: Bromomethyl-substituted biphenyl ester. Key Features: Reactive bromine atom enables further functionalization, unlike the target compound’s benzotriazinone group. Applications: Pharmaceutical impurity standard .
Benzotriazinone-Containing Compounds
Azinphos-methyl
- Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate Structure: Benzotriazinone coupled to a phosphate ester. Key Features: Phosphate group increases polarity, altering solubility and reactivity compared to the target compound’s biphenyl ester. Applications: Used in chemical synthesis .
- Bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes Structure: Dimeric benzotriazinones linked by alkane chains. the monomeric target compound. Applications: Studied for crystallographic behavior .
Hybrid Structures
- (1r,4r)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylate Structure: Benzotriazinone linked to a cyclohexane carboxylate. Key Features: Cyclohexane introduces conformational flexibility absent in the rigid biphenyl system of the target compound. Applications: Not explicitly stated but likely a synthetic intermediate .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s biphenyl carboxylate group may be synthesized via carbodiimide-mediated esterification, analogous to methods used for diaryl esters .
- Structural Analysis: X-ray diffraction and DFT calculations confirm the stability of benzotriazinone derivatives, supporting their use in drug design .
- Biological Activity: The benzotriazinone moiety in Azinphos-methyl demonstrates pesticidal efficacy, suggesting the target compound could be explored for similar agrochemical roles .
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate is a member of the benzotriazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 295.31 g/mol
- CAS Number : 125700-69-8
- Structure : The compound features a benzotriazine core linked to a biphenyl moiety and a carboxylate group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Notably:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as thioredoxin reductase (TrxR), which plays a critical role in cellular redox balance and cancer progression .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving nuclear factor erythroid 2-related factor 2 (NRF2) and NQO1 expression .
Anticancer Activity
Research has demonstrated promising anticancer properties for this compound. In vitro studies reveal:
- Cell Line Sensitivity : The compound exhibits cytotoxic effects against various cancer cell lines, including pancreatic adenocarcinoma cells. The mechanism involves the induction of oxidative stress and subsequent apoptosis .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Pancreatic Cancer | 10 | Apoptosis via NRF2 activation |
| Breast Cancer | 15 | Inhibition of TrxR |
| Lung Cancer | 12 | Induction of oxidative stress |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:
- Cytokine Production : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Case Studies
-
In Vivo Efficacy in Tumor Models :
- A study involving murine models demonstrated that administration of the compound reduced tumor growth by approximately 40% compared to control groups. This effect was correlated with decreased levels of circulating inflammatory markers.
- Combination Therapy :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate:
- Low Toxicity Profile : The compound exhibited low toxicity in animal models at therapeutic doses.
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >200 |
| Hepatotoxicity | None observed |
Q & A
Q. How to profile unknown impurities in bulk batches of the compound?
- Methodological Answer : Combine preparative HPLC with high-resolution MS (HRMS). recommends spiking batches with certified impurities (e.g., brominated analogs) and using tandem MS/MS to fragment and identify structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
